1-(2-Fluoro-4-methylbenzyl)-piperazine dihydrochloride
Overview
Description
1-(2-Fluoro-4-methylbenzyl)-piperazine dihydrochloride is a chemical compound with the molecular formula C11H16Cl2FN. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the fluoro and methyl groups on the benzyl moiety imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-methylbenzyl)-piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methylbenzyl chloride and piperazine.
Reaction: The 2-fluoro-4-methylbenzyl chloride is reacted with piperazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-methylbenzyl)-piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluoro group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different substituted piperazine derivatives, while oxidation may produce corresponding ketones or aldehydes.
Scientific Research Applications
1-(2-Fluoro-4-methylbenzyl)-piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methylbenzyl)-piperazine dihydrochloride involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-4-methylbenzyl)-piperidin-4-amine dihydrochloride
- 1-(2-Fluoro-4-methylbenzyl)-4-piperidinamine dihydrochloride
Uniqueness
1-(2-Fluoro-4-methylbenzyl)-piperazine dihydrochloride is unique due to its specific substitution pattern on the benzyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications.
Properties
IUPAC Name |
1-[(2-fluoro-4-methylphenyl)methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-10-2-3-11(12(13)8-10)9-15-6-4-14-5-7-15;;/h2-3,8,14H,4-7,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPLYKOSBHKUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCNCC2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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